1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 1795192-02-7
VCID: VC11895580
InChI: InChI=1S/C22H25N5O2/c1-25-21(19-9-5-6-12-23-19)24-27(22(25)29)16-20(28)26-13-10-18(11-14-26)15-17-7-3-2-4-8-17/h2-9,12,18H,10-11,13-16H2,1H3
SMILES: CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol

1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 1795192-02-7

Cat. No.: VC11895580

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 1795192-02-7

Specification

CAS No. 1795192-02-7
Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
IUPAC Name 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C22H25N5O2/c1-25-21(19-9-5-6-12-23-19)24-27(22(25)29)16-20(28)26-13-10-18(11-14-26)15-17-7-3-2-4-8-17/h2-9,12,18H,10-11,13-16H2,1H3
Standard InChI Key GKJAMJUWRQPDJT-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4
Canonical SMILES CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure

The compound’s IUPAC name is 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one, with a molecular formula of C22H25N5O2 and a molecular weight of 391.5 g/mol. Key structural features include:

  • A 1,2,4-triazol-5-one ring substituted with a pyridin-2-yl group.

  • A 4-methyl substituent on the triazole ring.

  • A 2-oxoethyl linker connecting the triazole to a 4-benzylpiperidine moiety.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
IUPAC Name2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one
SMILESCN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4
InChIKeyGKJAMJUWRQPDJT-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Formation of the Triazole Core: Hydrazine derivatives react with carbonyl compounds to form the 1,2,4-triazol-5-one ring .

  • Alkylation of Piperidine: The 4-benzylpiperidine moiety is introduced via alkylation agents such as 2-chloroacetamide derivatives .

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the pyridinyl group to the triazole ring .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, ACN, 0–5°C to RT48%
2LiCl, Pd(PPh3)2Cl2, NMP, 120°C, 4 h26%
3K2CO3, Pd(OAc)2, dioxane/H2O, reflux78%

Applications in Drug Development

Preclinical Research

  • Anticancer Agents: Piperidine-triazole hybrids show cytotoxicity against tumor cell lines by disrupting microtubule assembly .

  • Antimicrobials: Similar structures inhibit bacterial DNA gyrase and fungal lanosterol demethylase .

Patent Landscape

  • WO1997008144A1: Covers substituted benzylpiperidine derivatives for treating metabolic disorders .

  • EP3138841A1: Discloses D2 antagonists with structural similarities, highlighting potential psychiatric applications .

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